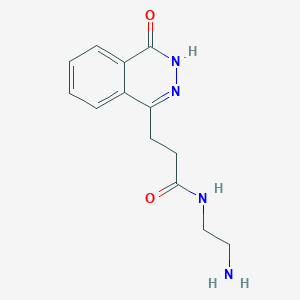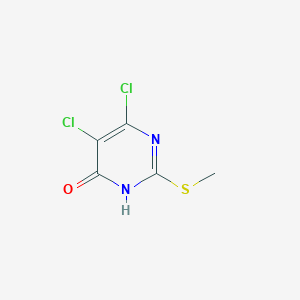
5,6-Dichloro-2-(methylthio)pyrimidin-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,6-Dichloro-2-(methylthio)pyrimidin-4-ol is a heterocyclic compound that belongs to the pyrimidine family It is characterized by the presence of two chlorine atoms at positions 5 and 6, a methylthio group at position 2, and a hydroxyl group at position 4 on the pyrimidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dichloro-2-(methylthio)pyrimidin-4-ol typically involves the chlorination of 2-(methylthio)pyrimidin-4-ol. The reaction is carried out using chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions to ensure selective chlorination at the 5 and 6 positions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of safety measures to handle chlorinating agents and other hazardous chemicals .
Analyse Chemischer Reaktionen
Types of Reactions
5,6-Dichloro-2-(methylthio)pyrimidin-4-ol undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 5 and 6 can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The methylthio group can be oxidized to a sulfoxide or sulfone, while the hydroxyl group can undergo reduction to form the corresponding methoxy derivative.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide, ammonia, or thiourea can be used under basic conditions to facilitate substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted pyrimidine derivatives can be obtained.
Oxidation Products: Sulfoxides and sulfones are the major products formed from the oxidation of the methylthio group.
Reduction Products: Methoxy derivatives are formed from the reduction of the hydroxyl group.
Wissenschaftliche Forschungsanwendungen
5,6-Dichloro-2-(methylthio)pyrimidin-4-ol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and as a potential lead compound for drug development.
Medicine: Research is ongoing to explore its potential as an antimicrobial or anticancer agent.
Industry: It is used in the production of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 5,6-Dichloro-2-(methylthio)pyrimidin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atoms and the methylthio group play a crucial role in binding to these targets, thereby modulating their activity. The hydroxyl group may also participate in hydrogen bonding, further stabilizing the interaction .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4,6-Dichloro-2-(methylthio)pyrimidine
- 5,7-Dichloro-8-fluoro-2-(methylthio)pyrido[4,3-d]pyrimidin-4(1H)-one
Uniqueness
5,6-Dichloro-2-(methylthio)pyrimidin-4-ol is unique due to the specific positioning of its substituents, which confer distinct chemical reactivity and biological activity compared to other similar compounds. The presence of both chlorine atoms and the methylthio group enhances its potential as a versatile intermediate in organic synthesis and as a candidate for drug development .
Eigenschaften
Molekularformel |
C5H4Cl2N2OS |
|---|---|
Molekulargewicht |
211.07 g/mol |
IUPAC-Name |
4,5-dichloro-2-methylsulfanyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C5H4Cl2N2OS/c1-11-5-8-3(7)2(6)4(10)9-5/h1H3,(H,8,9,10) |
InChI-Schlüssel |
HVPMPUULCJJKIY-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=NC(=C(C(=O)N1)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


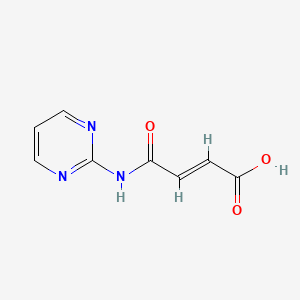
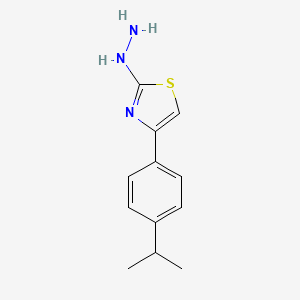
![2-(Pyridin-2-yl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B15054056.png)
![2-Amino-2-(3-(tert-butyl)bicyclo[1.1.1]pentan-1-yl)acetic acid](/img/structure/B15054061.png)
![N-(6-Formylbenzo[d][1,3]dioxol-5-yl)-4-methylbenzenesulfonamide](/img/structure/B15054064.png)

![2-(2-Benzoyl-5-phenyl-2H-[1,2,4]triazol-3-ylsulfanyl)-N-(3-nitro-phenyl)-acetamide](/img/structure/B15054069.png)
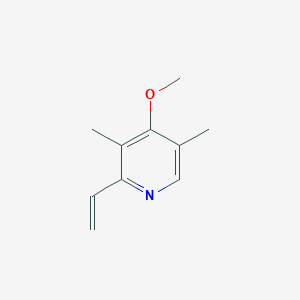
![tert-Butyl 4-(hydroxymethyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate](/img/structure/B15054075.png)
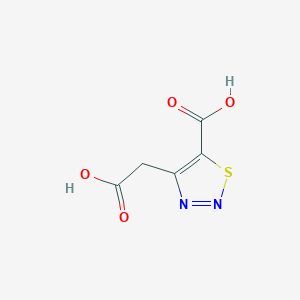
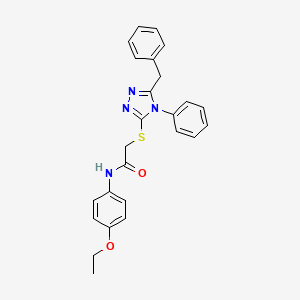
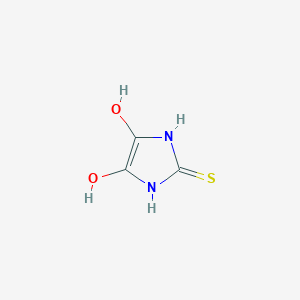
![(Z)-tert-Butyl (3-methyl-4-oxo-1,3,7-triazaspiro[4.4]nonan-2-ylidene)carbamate oxalate](/img/structure/B15054099.png)
